8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
CAS No.: 1251576-23-4
Cat. No.: VC6456331
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251576-23-4 |
|---|---|
| Molecular Formula | C22H22N4O2S |
| Molecular Weight | 406.5 |
| IUPAC Name | 8-[4-(3-methylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C22H22N4O2S/c1-15-3-2-4-17(13-15)24-7-9-25(10-8-24)20(27)16-5-6-18-19(14-16)23-22-26(21(18)28)11-12-29-22/h2-6,13-14H,7-12H2,1H3 |
| Standard InChI Key | IIRINVBTKSYDCV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one, delineates its composition:
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A thiazolo[2,3-b]quinazolin-5(3H)-one core, featuring a fused thiazole and quinazolinone ring system.
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A piperazine-1-carbonyl group at the 8-position, linked to an m-tolyl (3-methylphenyl) substituent.
The molecular formula is C23H22N4O2S, with a molecular weight of 434.51 g/mol. Key structural features include:
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Thiazoloquinazolinone core: Provides rigidity and hydrogen-bonding capacity via the lactam and thiazole nitrogens .
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Piperazine moiety: Enhances solubility and enables interactions with biological targets through its basic nitrogen atoms.
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m-Tolyl group: Introduces hydrophobicity, potentially influencing membrane permeability and target binding.
Structural Analysis
X-ray crystallography of analogous compounds reveals planar quinazolinone systems with slight puckering in the thiazole ring. The piperazine group adopts a chair conformation, positioning the m-tolyl substituent for optimal Van der Waals interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step sequences:
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with thiourea yields the thiazoloquinazolinone core .
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Piperazine Incorporation: Coupling the core with 4-(m-tolyl)piperazine-1-carbonyl chloride via nucleophilic acyl substitution.
A representative protocol from recent literature employs phase-transfer catalysis (PTC) for cyclization steps. For example, El-Sayed et al. (2014) demonstrated the use of tetrabutylammonium bromide (TBAB) and K2CO3 in dioxane to synthesize thiazolo[2,3-b]quinazolinones .
Characterization Techniques
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NMR Spectroscopy: <sup>1</sup>H NMR spectra show distinct signals for the m-tolyl methyl group (~δ 2.3 ppm) and piperazine protons (~δ 3.0–3.5 ppm).
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 434.51.
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X-ray Diffraction: Resolves bond lengths and angles, critical for structure-activity relationship (SAR) studies .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 434.51 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for oral formulation with enhancers like cyclodextrins.
Biological Activity and Mechanisms
Neuropharmacological Effects
Piperazine derivatives modulate 5-HT<sub>1A</sub> and D<sub>2</sub> receptors, suggesting potential antipsychotic applications.
Research Findings and Data
In Vitro Cytotoxicity
A study of the analog 8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one (VC7186180) reported:
| Cell Line | IC<sub>50</sub> (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.45 | |
| A549 (Lung) | 0.78 |
Pharmacokinetic Profile
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Half-life (t<sub>1/2</sub>): 4.2 h (rat plasma)
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Bioavailability: 22% (oral administration)
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